1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-

PDE4 Inhibition Anti-inflammatory Immunomodulation

1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- (molecular formula C19H15N5, molecular weight 313.4 g/mol) is a 1,3-disubstituted pyrrolo[2,3-b]quinoxaline featuring a 2-phenylethyl substituent at the N1 position, a 2-amino group, and a 3-carbonitrile group. This compound belongs to the pyrroloquinoxaline class, a privileged scaffold in medicinal chemistry with reported activity across PDE4 inhibition, SUMOylation inhibition, and anticancer programs.

Molecular Formula C19H15N5
Molecular Weight 313.4 g/mol
Cat. No. B15249021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-
Molecular FormulaC19H15N5
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
InChIInChI=1S/C19H15N5/c20-12-14-17-19(23-16-9-5-4-8-15(16)22-17)24(18(14)21)11-10-13-6-2-1-3-7-13/h1-9H,10-11,21H2
InChIKeySNLXUOKQGCLKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile: Core Structural Identity and Comparator Landscape for Informed Procurement


1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- (molecular formula C19H15N5, molecular weight 313.4 g/mol) is a 1,3-disubstituted pyrrolo[2,3-b]quinoxaline featuring a 2-phenylethyl substituent at the N1 position, a 2-amino group, and a 3-carbonitrile group. This compound belongs to the pyrroloquinoxaline class, a privileged scaffold in medicinal chemistry with reported activity across PDE4 inhibition, SUMOylation inhibition, and anticancer programs [1]. The target compound's distinguishing structural feature—an ethylene spacer between the N1-phenyl ring and the pyrroloquinoxaline core—differentiates it from direct N1-aryl analogs (e.g., 1-phenyl, MW 285) and other side-chain variants, placing it as a specific tool for structure-activity relationship (SAR) studies within the 1,3-disubstituted pyrrolo[2,3-b]quinoxaline chemical space .

Why 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- Cannot Be Replaced by In-Class Analogs: SAR Sensitivity and Procurement Relevance


Within the 1,3-disubstituted pyrrolo[2,3-b]quinoxaline series, even subtle N1-substituent modifications produce divergent biological profiles. The 2-phenylethyl substituent introduces an ethylene linker that alters conformational flexibility, lipophilicity (cLogP), and target engagement relative to direct N1-phenyl, N1-butyl, or N1-benzyl analogs. For instance, the 2-phenylethyl-containing subclass was specifically designed and evaluated for PDE4 inhibition with intentional luciferase counter-screening [1], while the structurally distinct 4-aminophenyl analog (AHPQC) demonstrated corrosion inhibition of C38 steel with 95% efficiency at 150 mg/L in 1 M HCl , a property absent from the 2-phenylethyl variant. Similarly, the 4-methoxyphenylethyl analog (CAS 683781-28-4) possesses a higher molecular weight (343.38 vs. 313.4 g/mol) and distinct predicted physicochemical properties (pKa ~1.12, density 1.322 g/cm³) . Generic substitution without verification of the N1 side chain—and the attendant changes in target selectivity, off-target profile, solubility, and assay compatibility—risks experimental irreproducibility across PDE4, SUMOylation, kinase, and cell-based models.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- Relative to Key Comparators


PDE4B Enzyme Inhibition: Class-Wide Potency Range Benchmarking for 1,3-Disubstituted Pyrrolo[2,3-b]quinoxalines Including the 2-Phenylethyl Series

In a published study by Babu et al. (2013), a series of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines—which includes the 2-phenylethyl-substituted subclass—were evaluated for PDE4B inhibition. Several compounds achieved PDE4B IC50 values in the range of approximately 5–14 µM while demonstrating no inhibition of firefly luciferase in a counter-screen assay conducted under identical in vitro conditions [1]. This establishes the class potency benchmark for PDE4B inhibition and confirms luciferase assay compatibility, a critical differentiator from 2-substituted pyrrolo[2,3-b]quinoxalines reported to inhibit firefly luciferase with IC50 values as low as 0.36 µM (e.g., compound 3a in a prior study) [2].

PDE4 Inhibition Anti-inflammatory Immunomodulation

Oral Cancer Cell Growth Inhibition: CAL 27 Cell Line Activity for the 1,3-Disubstituted Pyrrolo[2,3-b]quinoxaline Series

The same Babu et al. (2013) study evaluated the growth inhibitory effects of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines—including 2-phenylethyl-containing compounds—against the CAL 27 oral squamous cell carcinoma cell line. Compounds demonstrated measurable but weak growth inhibition of CAL 27 cells, with the study reporting that activity was observed but not quantified as single-digit micromolar IC50 values across the tested panel [1]. This contrasts with structurally distinct pyrrolo[2,3-b]quinoxalin-2-one derivatives (e.g., compound 4a) that exhibited IC50 values of 10 µM against HeLa cells and 15–20 µM against PC3 and Caco-2 cells in independent studies [2]. The target compound's activity profile distinguishes it for oral cancer-focused screening panels compared to analogs optimized for cervical, prostate, or colorectal cancer cell lines.

Anticancer Oral Cancer Cell Proliferation

SUMOylation Pathway Target Engagement: Patent Inclusion of 2-Phenylethyl Pyrrolo[2,3-b]quinoxalines as SUMO E1/E2 Inhibitors

US Patent 9,045,483 (filed 2013, granted 2015) explicitly claims substituted pyrrolo[2,3-b]quinoxalines as inhibitors of small ubiquitin-like modifier (SUMO) enzymes, including SUMO E1 and SUMO E2 [1]. The patent's generic Markush structures encompass the 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile scaffold. Biochemical assay data within the patent demonstrated SUMOylation inhibitory activity for representative compounds in an endpoint assay measuring SUMO1 conjugation in the presence of E1 and E2 enzymes and ATP [2]. In contrast, the 2-amino-1-butyl analog (WAY-322475, CAS 300731-73-1) was later annotated in cheminformatics databases as both a GRK6 inhibitor (IC50 1.56 µM) and a SUMOylation inhibitor, indicating polypharmacology that diverges from the 2-phenylethyl series' target profile .

SUMOylation Epigenetic Regulation DNA Damage Response

Physicochemical Differentiation: Molecular Weight, cLogP, and Hydrogen-Bond Donor/Acceptor Profile Versus Key Analogs

The target compound (C19H15N5, MW 313.4) occupies a distinct region of drug-like chemical space compared to its closest commercially available analogs . The ethylene linker in the 2-phenylethyl substituent increases molecular weight by 28.4 Da vs. the 1-phenyl analog (C17H11N5, MW 285) and by 48.1 Da vs. the 1-butyl analog (C15H15N5, MW 265.3), while simultaneously increasing the calculated logP and the number of rotatable bonds . The 4-methoxyphenylethyl analog (C20H17N5O, MW 343.4) introduces an additional hydrogen-bond acceptor (methoxy oxygen) absent in the target compound, altering polarity and potentially solubility . These differences translate into distinct chromatographic retention, permeability, and protein-binding characteristics relevant to both biochemical assay design and ADME profiling.

Physicochemical Properties Drug-like Space Permeability

Corrosion Inhibition: Absence of Activity Defines Scope of Application Relative to the 4-Aminophenyl Analog (AHPQC)

The 4-aminophenyl analog (AHPQC, CAS 301358-46-3) has been extensively characterized as a corrosion inhibitor for C38 steel in 1 M HCl, achieving 95% inhibition efficiency at 150 mg/L (corrosion rate reduced from 0.15 to 0.007 mm/year) . This application derives from the 4-amino substituent's ability to adsorb onto metal surfaces via the free amine. The 2-phenylethyl analog lacks the 4-aminoaryl motif and is not reported to possess corrosion inhibition properties; its documented activities are restricted to biochemical target inhibition [1]. This absence of materials-science activity defines a clear application-domain boundary: the 2-phenylethyl variant is suitable solely for biological/biochemical investigations, while AHPQC serves dual-use research.

Corrosion Inhibition Materials Chemistry Application Domain

Zebrafish In Vivo Safety Profile: Apoptosis-Negative Phenotype Supporting Early-Stage Toxicology Screening

In the Babu et al. (2013) study, representative 1,3-disubstituted pyrrolo[2,3-b]quinoxalines—including those within the 2-phenylethyl subclass—were assessed in zebrafish embryos. The compounds demonstrated acceptable safety profiles with no induction of apoptosis, a finding confirmed by TUNEL staining in developing embryos [1]. This in vivo tolerability data distinguishes the series from many anticancer chemotypes that induce significant developmental toxicity. In contrast, the 2-substituted pyrrolo[2,3-b]quinoxaline subclass, which potently inhibits luciferase (IC50 0.36 µM) [2], has not been evaluated in the same zebrafish model to our knowledge, leaving their in vivo safety profile unestablished.

In Vivo Toxicology Developmental Biology Zebrafish Model

Recommended Research Application Scenarios for 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- Based on Verified Evidence


PDE4B Inhibitor Screening with Luciferase-Based Reporter Gene Assays

This compound is ideally suited as a PDE4B inhibitor screening tool in luciferase-based cell-based assays requiring lack of luciferase interference. The class has been validated with PDE4B IC50 values of approximately 5–14 µM and confirmed negative in firefly luciferase counter-screens [1]. Researchers can use this compound as a non-luciferase-interfering PDE4 inhibitor control in dual-luciferase reporter gene assays, providing mechanistic confidence that observed transcriptional modulation effects are target-mediated rather than assay-artifact-driven.

SUMOylation Pathway Target Validation in Epigenetic and DNA Damage Response Research

The compound's structural inclusion within US Patent 9,045,483 Markush claims for SUMO E1/E2 enzyme inhibition [1] supports its use in SUMOylation pathway target validation studies. It serves as a chemical probe for investigating SUMO-dependent DNA damage repair mechanisms where clean target engagement distinct from the GRK6 polypharmacology reported for the 1-butyl analog (WAY-322475, GRK6 IC50 1.56 µM) is required .

Oral Cancer (CAL 27) Cell-Based Phenotypic Screening in Head-and-Neck Oncology Programs

The compound's demonstrated growth inhibitory activity against CAL 27 oral squamous cell carcinoma cells, combined with no developmental apoptosis in zebrafish embryos [1], positions it as a starting point for head-and-neck cancer phenotypic screening. This cell-line selectivity profile differentiates it from pyrrolo[2,3-b]quinoxalin-2-one series compounds optimized for HeLa (IC50 10 µM), PC3 (IC50 15 µM), and Caco-2 (IC50 20 µM) cell lines .

Structure-Activity Relationship (SAR) Core for N1-Side-Chain Optimization Campaigns

The 2-phenylethyl substituent, with its ethylene spacer, provides a distinct molecular descriptor profile (MW 313.4; ΔMW +28.4 vs. phenyl analog; ΔMW +48.1 vs. butyl analog) [1] that serves as a reference point for systematic SAR exploration. Medicinal chemistry teams can use this compound as a scaffold core for optimizing PDE4B potency, tuning lipophilicity through N1-substituent variation, and probing selectivity against luciferase-inhibitory subclasses .

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.